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Executive Summary

CCW 28-3 is a first-in-class, covalent Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain-containing protein 4 (BRD4) by r¢
the E3 ubiquitin ligase RNF4 (RING Finger Protein 4).[1][2] Unlike conventional PROTACS that rely on non-covalent recruitment of CRBN or VHL, CC
utilizes a chloroacetamide-based warhead to form an irreversible covalent bond with zinc-coordinated cysteine residues on RNF4. This molecule repr
paradigm shift in Targeted Protein Degradation (TPD), validating the use of chemoproteomics to discover ligands for "undruggable" E3 ligases and e»
the toolbox of recruiters beyond the canonical set.[3]

Chemical Architecture & Design Logic

CCW 28-3 is a heterobifunctional molecule with a molecular weight of approximately 821.81 Da. Its architecture follows the classic PROTAC tripartite
but incorporates a covalent mechanism for E3 recruitment.[4]

Structural Components

Component Chemical Identity Function Mechanism

Reversible, high-affinity binding to the

POI Ligand JQ1 (Derivative) Binds BRD4 .
bromodomain (BET) pocket.
Irreversible Covalent binding to

E3 Ligand CCWw16 Recruits RNF4 Cys132/Cys135 in the RNF4 RING
domain.

. . . Provides spatial freedom for ternary

Linker Alkyl-ether chain Connects Ligands )

complex formation.
. . Undergoes nucleophilic attack by the
Warhead Chloroacetamide Electrophile

thiolate of the RNF4 cysteine.

Chemical Structure Analysis

The chemical structure of CCW 28-3 integrates the thienotriazolodiazepine scaffold of JQ1 with the chloroacetamide-bearing diphenyl ether scaffold ¢
CCW16.

* The JQ1 Moiety: Targets the acetyl-lysine recognition pocket of BRD4. JQ1 is a pan-BET inhibitor, but the degradation profile of CCW 28-3 shows
features driven by the E3 ligase recruitment.[3]

* The CCW16 Moiety: Identified through Activity-Based Protein Profiling (ABPP). It contains a chloroacetamide electrophile. Unlike acrylamides whic
often used for targeted covalent inhibitors (TCls) of kinases, the chloroacetamide here is tuned to react with the hyper-reactive, zinc-coordinating ¢
of the RNF4 RING domain without ejecting the zinc ion or unfolding the protein.
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SMILES Code:
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Mechanism of Action (MOA)[5][6]

The mechanism of CCW 28-3 distinguishes itself from traditional degraders through its "Covalent-E3" mode of action.

The RNF4 Recruitment Pathway

RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) typically involved in DNA repair and protein quality control. CCW 28-3 hijacks this ligase not by m
SUMO, but by covalently modifying the catalytic RING domain.

« Binary Complex Formation (Covalent): The chloroacetamide warhead of CCW 28-3 enters the RNF4 RING domain. The nucleophilic sulfur of Cys1
Cys135 attacks the alpha-carbon of the chloroacetamide, displacing chloride and forming a stable thioether bond.

o Ternary Complex Assembly: The JQ1 end of the tethered molecule binds to BRD4. This brings BRD4 into the proximity of the RNF4 catalytic mach

« Ubiquitination & Degradation: Despite RNF4 naturally recognizing SUMOylated proteins, the induced proximity forces the ubiquitination of BRD4 (li
surface lysines). The poly-ubiquitinated BRD4 is subsequently recognized and degraded by the 26S proteasome.

Pathway Visualization
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Figure 1: Mechanism of Action for CCW 28-3. Note the irreversible covalent step occurring at the E3 ligase, distinct from standard reversible PROTA(

Biological Characterization & Selectivity[7]
Potency and Efficacy[8][9]

« Target: BRD4 (Bromodomain-containing protein 4).[1][3][5][6][7]

« Degradation Efficiency: CCW 28-3 induces sub-maximal degradation of BRD4 compared to VHL-based degraders (like MZ1), but it proves the prin
RNF4 recruitment.

« Concentration: Effective degradation is typically observed in the 1-10 uM range in cellular assays (e.g., 231MFP breast cancer cells).

Isoform Selectivity

A critical advantage of PROTACS is the potential for selectivity beyond the inhibitor's profile.
« JQ1 Profile: Binds BRD2, BRD3, and BRD4 equipotently.

* CCW 28-3 Profile: Demonstrates preferential degradation of BRD4 over BRD2 and BRD3. This selectivity is attributed to the specific geometric cor
of the RNF4-PROTAC-BRD4 ternary complex, which may not favor ubiquitin transfer to BRD2/3 despite JQ1 binding.

Experimental Protocols

To validate CCW 28-3 activity, two primary workflows are required: verifying covalent E3 engagement (ABPP) and verifying target degradation (Weste

Gel-Based ABPP (RNF4 Engagement)

© 2026 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b1192474/docs?utm_src=pdf-body#technical-guide-ccw-28-3-covalent-protac-chemical-structure-and-mechanism
https://www.benchchem.com/product/b1192474/docs?utm_src=pdf-body#technical-guide-ccw-28-3-covalent-protac-chemical-structure-and-mechanism
https://www.benchchem.com/product/b1192474/docs?utm_src=pdf-body#technical-guide-ccw-28-3-covalent-protac-chemical-structure-and-mechanism
https://www.benchchem.com/product/b1192474/docs?utm_src=pdf-body-img#technical-guide-ccw-28-3-covalent-protac-chemical-structure-and-mechanism
https://www.benchchem.com/product/b1192474/docs?utm_src=pdf-body#technical-guide-ccw-28-3-covalent-protac-chemical-structure-and-mechanism
https://pmc.ncbi.nlm.nih.gov/articles/PMC7422721/
https://pubmed.ncbi.nlm.nih.gov/31059647/
https://www.medchemexpress.com/ccw-28-3.html?locale=ko-KR
https://www.medchemexpress.com/ccw-28-3.html
https://pubs.acs.org/doi/abs/10.1021/acschembio.8b01083
https://www.benchchem.com/product/b1192474/docs?utm_src=pdf-body#technical-guide-ccw-28-3-covalent-protac-chemical-structure-and-mechanism
https://www.benchchem.com/product/b1192474/docs?utm_src=pdf-body#technical-guide-ccw-28-3-covalent-protac-chemical-structure-and-mechanism
https://www.benchchem.com/product/b1192474/docs?utm_src=pdf-body#technical-guide-ccw-28-3-covalent-protac-chemical-structure-and-mechanism
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This protocol confirms that CCW 28-3 covalently binds RNF4 by competing with a fluorescent cysteine-reactive probe.
Materials:

* Recombinant RNF4 protein.

« Probe: IA-Rhodamine (lodoacetamide-Rhodamine).[2]

* CCW 28-3 (Test Compound).[1][2][3][6][7][8]

o SDS-PAGE reagents and Fluorescent Gel Scanner.[1]

Workflow:

« Preparation: Dilute recombinant RNF4 (500 nM) in PBS.

¢ Incubation: Treat RNF4 with CCW 28-3 (various concentrations, e.g., 0.1, 1, 10, 50 uM) for 30 minutes at 37°C.
« Labeling: Add IA-Rhodamine (1 pM final) to the mixture and incubate for 1 hour at room temperature in the dark.
* Quenching: Add 4x SDS-loading buffer (with reducing agent) and boil for 5 mins.

» Analysis: Resolve proteins on SDS-PAGE. Scan gel for rhodamine fluorescence.[2]

« Result: A dose-dependent decrease in fluorescence indicates CCW 28-3 has covalently blocked the cysteine sites, preventing probe binding.

Cellular Degradation Assay

Materials:
e Cell Line: 231MFP (or HelLa).
« Antibodies: Anti-BRD4, Anti-GAPDH (Loading Control).
» Lysis Buffer: RIPA + Protease Inhibitors.
Workflow:
« Seeding: Plate cells and allow to adhere overnight.
* Treatment: Treat cells with CCW 28-3 (10 uM) for 4 to 16 hours.
o Control A: DMSO vehicle.[1]
o Control B: Pre-treatment with Proteasome Inhibitor (Bortezomib) to prove mechanism.[1]
o Control C: Pre-treatment with excess JQ1 (to prove binding dependence).
« Lysis: Wash cells with PBS, lyse in RIPA buffer, and clarify by centrifugation.
« Western Blot: Normalize protein concentration, run SDS-PAGE, transfer to nitrocellulose.
» Detection: Blot for BRD4.

» Result: Significant reduction in BRD4 band intensity in CCW 28-3 treated lanes compared to DMSO, rescued by Bortezomib.

Experimental Logic Diagram
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Validation 2: Degradation (Western Blot)
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Figure 2: Dual-validation workflow ensuring both biochemical engagement of the E3 ligase and biological degradation of the target.
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PDF]. Available at: [https://www.benchchem.com/product/b1192474/docs#technical-guide-ccw-28-3-covalent-protac-chemical-structure-and-meche

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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